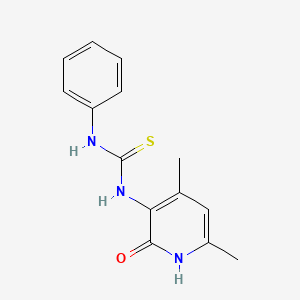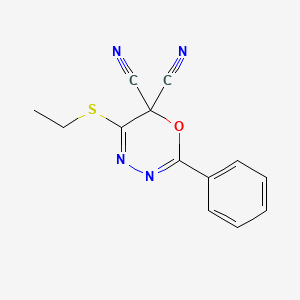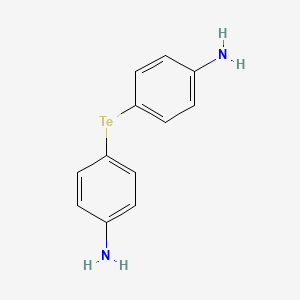![molecular formula C15H24O3 B12559367 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane CAS No. 142276-48-0](/img/structure/B12559367.png)
1,3,5-Tris[(ethenyloxy)methyl]cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris[(ethenyloxy)methyl]cyclohexane: is an organic compound with the molecular formula C15H24O3 . It is a derivative of cyclohexane, where three hydrogen atoms are replaced by ethenyloxy groups at the 1, 3, and 5 positions.
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane can be synthesized through a multi-step process involving the reaction of cyclohexane with appropriate reagents to introduce the ethenyloxy groups. One common method involves the use of ethenyloxy -substituted reagents under controlled conditions to achieve the desired substitution at the 1, 3, and 5 positions of the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques to ensure the final product meets industry standards .
化学反应分析
Types of Reactions: 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the groups to other functional groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethenyloxy -substituted cyclohexanones, while reduction can produce ethenyloxy -substituted cyclohexanes .
科学研究应用
1,3,5-Tris[(ethenyloxy)methyl]cyclohexane has several scientific research applications, including:
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as polymers and resins.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane involves its interaction with specific molecular targets and pathways. The ethenyloxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .
相似化合物的比较
- 1,3,5-Tris[(methyloxy)methyl]cyclohexane
- 1,3,5-Tris[(propyloxy)methyl]cyclohexane
- 1,3,5-Tris[(butyloxy)methyl]cyclohexane
Comparison: 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane is unique due to the presence of ethenyloxy groups, which impart distinct reactivity and properties compared to similar compounds with different alkoxy groups. This uniqueness makes it valuable in specific applications where the ethenyloxy functionality is required .
属性
CAS 编号 |
142276-48-0 |
|---|---|
分子式 |
C15H24O3 |
分子量 |
252.35 g/mol |
IUPAC 名称 |
1,3,5-tris(ethenoxymethyl)cyclohexane |
InChI |
InChI=1S/C15H24O3/c1-4-16-10-13-7-14(11-17-5-2)9-15(8-13)12-18-6-3/h4-6,13-15H,1-3,7-12H2 |
InChI 键 |
XBQBRZADLRPNRZ-UHFFFAOYSA-N |
规范 SMILES |
C=COCC1CC(CC(C1)COC=C)COC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)




![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)

![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)



